molecular formula C12H25N3O2 B3099476 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1353981-54-0

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B3099476
CAS No.: 1353981-54-0
M. Wt: 243.35 g/mol
InChI Key: ZYFLJFTUVYURQF-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminoethyl group, and a carbamic acid tert-butyl ester moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: This step involves the alkylation of the pyrrolidine ring with an aminoethyl halide under basic conditions.

    Carbamate Formation: The final step involves the reaction of the aminoethyl-pyrrolidine intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where halides or other nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biochemistry, or industrial processes.

Comparison with Similar Compounds

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

    [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.

    [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.

The uniqueness of This compound lies in its specific ester group, which can influence its chemical reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-9-10-5-4-7-15(10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFLJFTUVYURQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128302
Record name Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-54-0
Record name Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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